molecular formula C25H22BrClN2O3 B10949541 2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10949541
M. Wt: 513.8 g/mol
InChI Key: VFBOSPYJNTYQJM-UHFFFAOYSA-N
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Description

2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a molecular formula of C25H22BrClN2O3 and a molecular weight of 513.823 g/mol . This compound is notable for its unique structure, which includes a chromene core, a brominated phenyl group, and a cyanide functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H22BrClN2O3

Molecular Weight

513.8 g/mol

IUPAC Name

2-amino-4-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C25H22BrClN2O3/c1-25(2)10-19(30)23-21(11-25)32-24(29)18(12-28)22(23)17-9-15(26)5-8-20(17)31-13-14-3-6-16(27)7-4-14/h3-9,22H,10-11,13,29H2,1-2H3

InChI Key

VFBOSPYJNTYQJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)Cl)C(=O)C1)C

Origin of Product

United States

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